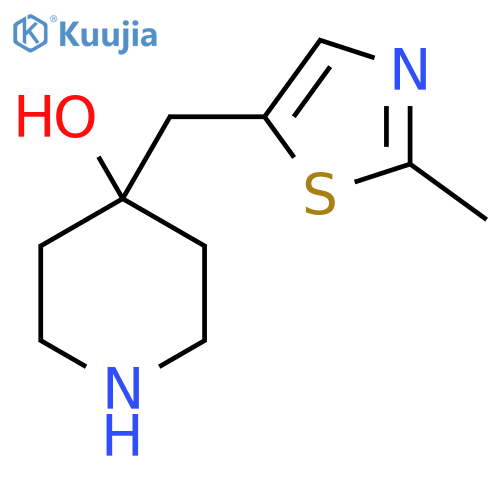Cas no 2167076-19-7 (4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol)

2167076-19-7 structure
商品名:4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol
4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol
- 4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol
- EN300-1751203
- 2167076-19-7
-
- インチ: 1S/C10H16N2OS/c1-8-12-7-9(14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3
- InChIKey: PJTHEKYWWZNQDU-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC=C1CC1(CCNCC1)O
計算された属性
- せいみつぶんしりょう: 212.09833431g/mol
- どういたいしつりょう: 212.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751203-0.25g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1751203-5.0g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1751203-0.05g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1751203-0.5g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1751203-1.0g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1751203-2.5g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1751203-10.0g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1751203-0.1g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1751203-1g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1751203-5g |
4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
2167076-19-7 | 5g |
$3520.0 | 2023-09-20 |
4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
2167076-19-7 (4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol) 関連製品
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
